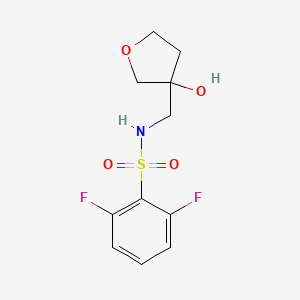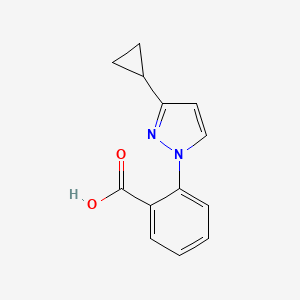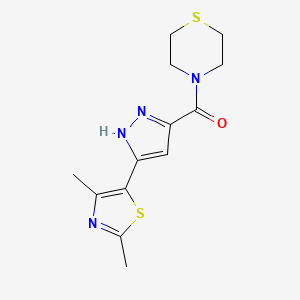
(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring and a thiazole ring, both of which are common in medicinal chemistry due to their diverse biological activities . The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The pyrazole ring is a five-membered aromatic heterocycle, consisting of three carbon atoms and two adjacent nitrogen atoms.
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the thiazole and pyrazole rings. The aromaticity of these rings is characterized by the delocalization of π-electrons .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel compounds with a pyrazole core, similar to the one , have been synthesized and evaluated for their biological activities. For instance, a series of compounds were synthesized and screened for antibacterial activities, showcasing the relevance of pyrazole derivatives in the development of new antibacterial agents (Landage, Thube, & Karale, 2019). Similarly, compounds with an imidazo[2,1-b][1,3,4]thiadiazole core were prepared and showed significant antitubercular and antifungal activities, highlighting the potential of these derivatives in treating infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Chemotherapeutic Potential
Research has also focused on the development of novel compounds for chemotherapy. For example, silver complexes based on pyrazole derivatives have been studied for their antitumor activity, particularly against small-cell lung carcinoma (SCLC), demonstrating the potential of these compounds as chemotherapeutic agents (Pellei et al., 2023). Another study synthesized novel pyrazole derivatives and evaluated them for antimicrobial and anticancer activities, further emphasizing the versatility of pyrazole-based compounds in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Techniques
The synthesis of related compounds often involves novel and efficient methods that can be applied to a wide range of chemical structures. For example, the synthesis of thieno[2,3-b]-thiophene derivatives incorporating a pyrazole moiety has been described, showcasing the methodologies for constructing complex molecules with potential biological activities (Mabkhot, Kheder, & Al-Majid, 2010).
Molecular Design and Analysis
The design and analysis of pyrazole derivatives at the molecular level play a crucial role in understanding their potential applications. For instance, the crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, which are closely related to pyrazole compounds, have been elucidated to understand their stability and interactions, contributing to the design of new molecules with desired properties (Xu, Yang, Jiang, & Ke, 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound targets the cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
If it shares a similar mechanism with its structurally related compound, it might interact with cdk2, potentially inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
If it acts similarly to its structurally related compound, it might affect pathways related to cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
If it acts similarly to its structurally related compound, it might result in the inhibition of cell cycle progression, potentially leading to the suppression of cell proliferation .
Eigenschaften
IUPAC Name |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-8-12(20-9(2)14-8)10-7-11(16-15-10)13(18)17-3-5-19-6-4-17/h7H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISPURMOIRIROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

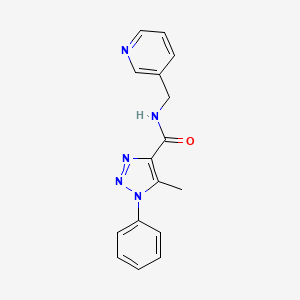
![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)
![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979386.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)
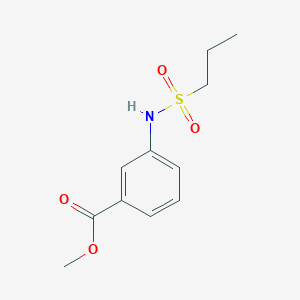
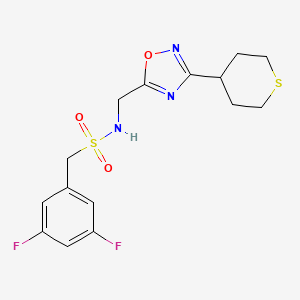


![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)
![3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B2979403.png)
